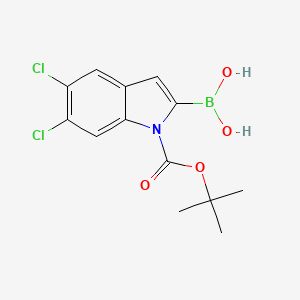

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5,6-dichloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2NO4/c1-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h4-6,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRPGLYHNRRPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672114 | |

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-28-1 | |

| Record name | [1-(tert-Butoxycarbonyl)-5,6-dichloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential applications, particularly in the realm of drug discovery.

Core Properties and Specifications

This compound, with the CAS Number 1310384-28-1, is a substituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a boronic acid moiety at the 2-position. The presence of two chlorine atoms on the benzene ring of the indole scaffold significantly influences its electronic properties, making it an attractive intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1310384-28-1 | [1] |

| Molecular Formula | C₁₃H₁₄BCl₂NO₄ | [1] |

| Molecular Weight | 330.98 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Representative |

| Purity | ≥95% | |

| Storage Temperature | Ambient |

Note: Some properties are representative as specific experimental data for this compound is not widely published.

Synthesis and Mechanism

The synthesis of this compound typically proceeds through a multi-step sequence starting from the corresponding 5,6-dichloroindole. The indole nitrogen is first protected with a Boc group, followed by a directed ortho-metalation and subsequent borylation.

Representative Synthetic Protocol

A general and robust method for the synthesis of N-Boc-indole-2-boronic acids involves the deprotonation of the C2 position of the indole ring using a strong base, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound

-

Boc Protection: To a solution of 5,6-dichloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-5,6-dichloro-1H-indole.

-

Borylation: Dissolve the 1-Boc-5,6-dichloro-1H-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add a solution of n-butyllithium (1.1 eq in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. To this solution, add triisopropyl borate (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and acidify with 1 M hydrochloric acid to a pH of approximately 2-3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Characterization (Representative Data)

Due to the limited availability of published experimental spectra for this specific compound, the following tables present expected and representative spectroscopic data based on the analysis of closely related indole-2-boronic acid derivatives.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | s | 1H | Ar-H |

| ~7.50 | s | 1H | Ar-H |

| ~6.50 | s | 1H | H-3 |

| ~1.70 | s | 9H | C(CH₃)₃ |

| ~5.00 (br s) | s | 2H | B(OH)₂ |

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C=O |

| ~140.0 | C-7a |

| ~135.0 | C-3a |

| ~130.0 | C-5 |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~115.0 | C-7 |

| ~110.0 | C-3 |

| ~85.0 | C(CH₃)₃ |

| ~28.0 | C(CH₃)₃ |

Note: The carbon attached to the boron atom (C-2) is often not observed or is very broad in ¹³C NMR spectra.

Mass Spectrometry (MS):

-

Expected [M-H]⁻: 328.01 (for C₁₃H₁₂BCl₂NO₄⁻)

-

Expected [M+Na]⁺: 352.02 (for C₁₃H₁₄BCl₂NNaO₄⁺)

Applications in Drug Discovery and Organic Synthesis

Indole-2-boronic acids are versatile building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

The 5,6-dichloro substitution pattern of this particular indole-2-boronic acid can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of a target molecule. The chlorine atoms can influence metabolic stability, binding affinity, and membrane permeability.

Potential therapeutic areas where derivatives of this compound could be explored include oncology, neurology, and infectious diseases, owing to the prevalence of the indole scaffold in numerous approved drugs and clinical candidates.

Safety Information

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for the characterization and application of this compound. While specific experimental data is limited in the public domain, the provided information, based on analogous compounds and established synthetic methodologies, offers valuable insights for researchers in the field.

References

In-depth Technical Guide: 1-Boc-5,6-dichloro-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited public availability of experimental nuclear magnetic resonance (NMR) data for this specific compound, this document focuses on providing a comprehensive understanding of its structural context, synthetic applications, and general experimental protocols relevant to its use. While specific quantitative ¹H and ¹³C NMR data tables for the title compound could not be sourced from public databases and literature, this guide offers valuable information for researchers working with related indole-boronic acids.

Compound Profile

Chemical Structure:

Systematic Name: 1-(tert-butoxycarbonyl)-5,6-dichloro-1H-indole-2-boronic acid

CAS Number: 1310384-28-1

Molecular Formula: C₁₃H₁₄BCl₂NO₄

Molecular Weight: 330.98 g/mol

Description: this compound is a derivative of indole, a privileged scaffold in drug discovery. The presence of the boronic acid functionality at the 2-position makes it a versatile reagent for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The dichloro-substitution on the indole ring and the Boc-protecting group on the nitrogen atom provide specific electronic and steric properties that can be exploited in the synthesis of complex target molecules.

Synthetic Applications and Signaling Pathways

Indole-based compounds are integral to a multitude of signaling pathways due to their structural resemblance to endogenous signaling molecules like serotonin. In drug development, this compound serves as a crucial intermediate for the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

The primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction to introduce the substituted indole moiety into a target molecule. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures.

In-Depth Technical Guide to the Stability of 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid, a key building block in synthetic and medicinal chemistry. Understanding the stability profile of this reagent is critical for its effective storage, handling, and application in sensitive downstream reactions such as Suzuki-Miyaura cross-coupling. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen generally enhances the stability and solubility of the compound in organic solvents compared to its unprotected counterpart.[1][2][3] However, like other arylboronic acids, it is susceptible to specific degradation pathways.

The primary modes of degradation for arylboronic acids are protodeboronation and oxidation.[4] Protodeboronation involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-Boc-5,6-dichloro-1H-indole. This process can be catalyzed by acidic or basic conditions.[4][5] Oxidation can lead to the formation of various byproducts, including the corresponding phenol.

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability under various conditions based on the general behavior of N-Boc protected indole boronic acids and other arylboronic acids.

| Condition | Parameter | Expected Stability of this compound | Primary Degradation Pathway(s) |

| Solid State | Temperature | Stable at -20°C for extended periods (months to years).[6] | Minimal degradation. |

| Limited stability at ambient temperature, particularly with exposure to humidity. | Slow protodeboronation and oxidation. | ||

| Light | Potential for photolytic degradation upon prolonged exposure. | Photodegradation, oxidation. | |

| Solution | pH (Aqueous) | Unstable under both strongly acidic and basic conditions.[5][7] | Protodeboronation. |

| Most stable at slightly acidic to neutral pH. | - | ||

| Solvents (Organic) | Generally stable in aprotic, anhydrous solvents (e.g., THF, Dioxane, DMF) for short-term use. | Slow decomposition if moisture is present. | |

| Less stable in protic solvents (e.g., methanol, ethanol), especially in the presence of water. | Solvolysis, protodeboronation. | ||

| Oxidizing Agents | Susceptible to degradation in the presence of strong oxidizing agents. | Oxidation of the boronic acid moiety. |

Key Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing appropriate handling and storage protocols and for identifying potential impurities in downstream reactions.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed.[8][9][10][11] This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram outlines a general workflow for conducting a stability study on this compound.

Protocol 1: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV detector (PDA recommended).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that all major degradation products are resolved from the parent peak.

Protocol 2: Forced Degradation Studies

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1) and subject them to the following stress conditions. Analyze samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

-

Acid Hydrolysis:

-

Add 1N HCl to the sample solution.

-

Incubate at 60°C.

-

At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute to the working concentration with mobile phase.

-

-

Base Hydrolysis:

-

Add 1N NaOH to the sample solution.

-

Incubate at room temperature (more aggressive conditions may not be needed as boronic acids are often base-labile).

-

At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute.

-

-

Oxidative Degradation:

-

Add 3% H₂O₂ to the sample solution.

-

Incubate at room temperature, protected from light.

-

At each time point, withdraw an aliquot and dilute.

-

-

Thermal Degradation:

-

Store the solid compound and a solution in a thermostatically controlled oven at 60°C.

-

For the solid, dissolve a weighed amount at each time point. For the solution, dilute an aliquot.

-

-

Photostability:

-

Expose the solid compound and a solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Data Presentation

The results of the forced degradation studies should be tabulated to clearly present the percentage of degradation of this compound and the formation of major degradation products over time.

Table 1: Representative Data Table for Forced Degradation Studies

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |

| Acid Hydrolysis (1N HCl, 60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 85.2 | 12.5 | 1.1 | 14.8 | |

| 48 | 72.8 | 23.1 | 2.5 | 27.2 | |

| Base Hydrolysis (1N NaOH, RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 65.4 | 30.1 | 2.8 | 34.6 | |

| 48 | 45.1 | 48.7 | 4.0 | 54.9 | |

| Oxidative (3% H₂O₂, RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 24 | 92.1 | 5.8 | 0.5 | 7.9 | |

| 48 | 85.6 | 11.2 | 1.3 | 14.4 |

Summary and Recommendations

This compound is a moderately stable compound that requires careful handling and storage to minimize degradation.

-

Storage: The solid compound should be stored at low temperatures (-20°C is recommended for long-term storage), under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.[6]

-

Handling: When used in reactions, it is advisable to use anhydrous solvents and to minimize exposure to acidic or basic aqueous conditions. Solutions should be prepared fresh and used promptly.

-

Quality Control: For applications where purity is critical, it is recommended to assess the purity of the reagent by HPLC or NMR before use, especially if it has been stored for an extended period or under suboptimal conditions.

By following these guidelines and employing the described analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. rjptonline.org [rjptonline.org]

A Technical Guide to the Solubility of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility determination. It includes detailed experimental protocols and discusses the general solubility behavior of related boronic acids. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in synthesis, purification, and formulation processes.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for biological screening. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for this compound in common organic solvents. The lack of readily available data necessitates experimental determination for specific applications.

However, based on the solubility of analogous compounds like phenylboronic acid, a general qualitative understanding can be inferred. Boronic acids often exhibit moderate to high solubility in polar aprotic solvents such as acetone and ethers, and lower solubility in nonpolar hydrocarbon solvents. The presence of the bulky, nonpolar Boc protecting group and the chlorinated indole core in the target molecule suggests that its solubility profile may differ from simpler arylboronic acids.

Experimental Protocol for Solubility Determination

Several methods can be employed to determine the solubility of a compound. A common and reliable technique for boronic acids is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2][3][4] This method is particularly useful as it can help overcome some of the challenges associated with boronic acid solubility, such as the tendency to form cyclic anhydrides (boroxines) upon heating.[2][3]

Dynamic Method for Solubility Determination

Objective: To determine the temperature at which a known concentration of this compound dissolves completely in a specific organic solvent.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[1]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[1][2][3][4]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Logical Workflows

To aid in the practical application of solubility determination, the following diagrams illustrate a standard workflow and the chemical equilibrium that can complicate solubility measurements of boronic acids.

Caption: Workflow for Dynamic Solubility Determination.

Caption: Boronic Acid-Boroxine Dehydration Equilibrium.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The provided dynamic method protocol offers a reliable approach for obtaining accurate solubility data, which is essential for the effective use of this important synthetic building block. Researchers are encouraged to perform their own solubility tests in the solvents relevant to their specific applications to ensure optimal experimental outcomes.

References

Commercial Availability and Application of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and primary applications of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and organic synthesis, particularly for the development of novel therapeutic agents.

Commercial Availability

This compound is available from several specialized chemical suppliers. The availability and product specifications should be confirmed with the respective vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| --INVALID-LINK-- | 1310384-28-1 | C₁₃H₁₄BCl₂NO₄ | 327.23 | >98% |

| --INVALID-LINK-- | 1310384-28-1 | C₁₃H₁₄BCl₂NO₄ | 327.23 | 95%[1] |

Note: Purity levels and availability are subject to change. Please consult the supplier for the most current information and to request a Certificate of Analysis.

Physicochemical Properties and Safety Data

A comprehensive Certificate of Analysis (CoA) should be requested from the supplier prior to use. The following table summarizes typical data found for this compound and its analogs.

| Property | Value | Reference |

| Appearance | Off-white to white solid | [2] (analog) |

| Purity (by ¹H-NMR) | Conforms to structure | [2] (analog) |

| Purity (by HPLC) | ≥95% | [1] |

| Storage Temperature | Ambient Storage | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P260, P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [1][3] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[4][5] The Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the indole moiety during the coupling process.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on the specific substrates and desired product.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.02-0.05 equivalents).

-

Add the anhydrous solvent.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Role in Drug Discovery: Synthesis of Kinase Inhibitors

Indole scaffolds are prevalent in a wide range of biologically active compounds, including numerous kinase inhibitors used in oncology. The dichloro-substitution on the indole core of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This building block can be utilized in the synthesis of compounds designed to target specific signaling pathways implicated in cancer progression.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules

The synthesis of bioactive molecules often involves a multi-step process where building blocks like this compound are incorporated to generate a diverse library of compounds for screening.

References

- 1. This compound | 1310384-28-1 [sigmaaldrich.cn]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | C13H16BNO4 | CID 2773302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis and Advancement of Indole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole boronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique combination of the privileged indole scaffold and the versatile boronic acid moiety has propelled their application in the construction of complex molecules and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indole boronic acids. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes their role in critical biological pathways, offering a valuable resource for researchers navigating this dynamic field.

A Historical Perspective: The Dawn of Indole Boronic Acids

The story of indole boronic acids is intertwined with the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific exploration of indole-containing boronic acids gained momentum in the latter half of the 20th century.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, proved to be a watershed moment.[2] This powerful carbon-carbon bond-forming reaction highlighted the immense synthetic potential of boronic acids as stable, readily available, and functional group-tolerant coupling partners.

Early approaches to functionalized indoles often relied on classical methods that suffered from limitations in regioselectivity and substrate scope. The development of methods to directly install a boronic acid group onto the indole ring represented a significant breakthrough, providing a versatile handle for subsequent chemical modifications. While a singular "discovery" paper for the first indole boronic acid is not readily identifiable, their use in synthesis began to appear more frequently in the literature as the utility of the Suzuki-Miyaura reaction became widely recognized.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of indole boronic acids has evolved from classical organometallic approaches to more sophisticated and efficient catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Traditional Approaches: Halogen-Lithium Exchange

One of the earliest and most straightforward methods for the synthesis of indole boronic acids involves the reaction of a haloindole with an organolithium reagent, followed by quenching with a trialkyl borate.[3]

Experimental Protocol: Synthesis of Indole-3-boronic Acid via Halogen-Lithium Exchange [3]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford indole-3-boronic acid.

Palladium-Catalyzed Borylation: The Miyaura Borylation

The Miyaura borylation reaction offers a milder and more functional group-tolerant alternative to the halogen-lithium exchange method. This reaction typically involves the palladium-catalyzed cross-coupling of a haloindole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][3]

Experimental Protocol: Synthesis of Indole-5-boronic Acid Pinacol Ester via Miyaura Borylation [3]

-

Reaction Setup: To a Schlenk flask are added 5-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%), and potassium acetate (3.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

-

Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the indole-5-boronic acid pinacol ester.

Direct C-H Borylation: An Atom-Economical Approach

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of indole boronic acids.[4] This method allows for the direct conversion of a C-H bond on the indole ring to a C-B bond, avoiding the need for pre-functionalized haloindoles. Iridium-based catalysts are commonly employed for this transformation.[4]

Data Presentation: Properties of Common Indole Boronic Acids

The following table summarizes key quantitative data for several commonly used indole boronic acids.

| Indole Boronic Acid | Position of Boronic Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Indole-2-boronic acid | 2 | 160.97 | 105-110 | Off-white to yellow powder |

| Indole-3-boronic acid | 3 | 160.97 | 145-150 | White to light yellow powder |

| Indole-4-boronic acid | 4 | 160.97 | 130-135 | White to off-white powder |

| Indole-5-boronic acid | 5 | 160.97 | 170-175[5] | White to orange to beige powder[5] |

| Indole-6-boronic acid | 6 | 160.97 | 177-181 | Powder |

| Indole-7-boronic acid | 7 | 160.97 | 115-120 | Light brown powder |

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and electronic properties of indole boronic acids have made them valuable scaffolds in drug discovery. The indole core is a well-established "privileged structure" found in numerous natural products and pharmaceuticals, while the boronic acid moiety can act as a versatile synthetic handle or as a key pharmacophore that interacts with biological targets.

Enzyme Inhibition: A Focus on IDO1 and HIV Protease

Indole boronic acids have shown significant promise as inhibitors of various enzymes implicated in disease.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[6] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[6] Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. Several indole-based compounds, including those incorporating a boronic acid moiety, have been investigated as IDO1 inhibitors.

Quantitative Data: IC₅₀ Values of Boron-Containing IDO1 Inhibitors

| Compound Class | IC₅₀ (µM) |

| Boronic acids and esters | 8 - 60 |

| Benzoxaboroles | 8 - 60 |

Note: Data represents a range for a series of compounds within each class.

Signaling Pathway: IDO1-Mediated Immune Suppression

HIV protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV). Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. Boronic acid-containing compounds have been designed as potent HIV protease inhibitors, where the boronic acid moiety can form key interactions with the enzyme's active site.[7][8][9]

Quantitative Data: Inhibition Constants (Kᵢ) of Boronic Acid-Based HIV Protease Inhibitors

| Inhibitor | Kᵢ (pM) |

| Boronic acid derivative of darunavir | 0.5 ± 0.3 |

| Darunavir | 10 ± 2 |

Mechanism of Action: HIV Protease Inhibition

Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

Beyond their direct biological activity, indole boronic acids are invaluable building blocks in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of C-C bonds between the indole core and a wide variety of aryl or heteroaryl partners, facilitating the rapid generation of diverse chemical libraries for drug screening.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Future Outlook

The field of indole boronic acids continues to be an area of active research and development. The ongoing exploration of novel and more efficient synthetic methods, particularly in the realm of C-H activation, will further expand the accessibility and diversity of these valuable compounds. In medicinal chemistry, the unique properties of the boronic acid moiety as a versatile pharmacophore will undoubtedly lead to the discovery of new enzyme inhibitors and therapeutic agents for a wide range of diseases. The continued application of indole boronic acids in cross-coupling reactions will also fuel the synthesis of increasingly complex and biologically relevant molecules. As our understanding of the biological roles of their targets deepens, indole boronic acids are poised to play an even more significant role in the future of drug discovery and development.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

The Impact of Dichloro Substitution on the Reactivity of Indole Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is a critical strategy for generating molecular diversity. The introduction of dichloro substituents onto the indole ring significantly modulates the electronic properties and, consequently, the reactivity of indole boronic acids or their halo-precursors. This guide provides an in-depth analysis of the role of dichloro substitution, drawing on quantitative data from analogous dihalo-indole systems and principles of site-selective catalysis. We explore the electronic and steric effects influencing reactivity, present detailed experimental protocols for Suzuki-Miyaura coupling of dihalo-indoles, and offer insights into predictable reaction outcomes for the synthesis of complex, functionalized indole derivatives.

Introduction: Electronic Modulation of the Indole Nucleus

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction utilizing an organoboron species and an organic halide in the presence of a palladium catalyst and a base.[1] The reaction can be approached in two primary ways: coupling a haloindole with a boronic acid or coupling an indolylboronic acid with an organic halide.[2] The reactivity in either approach is governed by the electronic and steric environment of the reaction centers.

Halogen atoms, being electronegative, act as electron-withdrawing groups via induction (-I effect), which deactivates the aromatic ring. This deactivation influences the rates of key steps in the catalytic cycle, such as oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The presence of two chlorine atoms amplifies this effect, making dichloro-indoles generally less reactive than their non-halogenated or monohalogenated counterparts. However, this electronic modulation also presents opportunities for site-selective functionalization.

Reactivity and Site-Selectivity in Dihalo-Indoles

Direct quantitative studies comparing the reactivity of dichloro-indole boronic acids are limited in publicly accessible literature. However, the Suzuki-Miyaura coupling of 5,7-dibromoindole serves as an excellent and well-documented model to understand the reactivity of dihalo-indoles. The principles of reactivity and site-selectivity observed for dibromo-indoles are largely translatable to their dichloro-analogues, with the understanding that C-Cl bonds are generally stronger and less reactive than C-Br bonds, often requiring more forcing conditions or specialized catalyst systems.[3]

Quantitative Data from a Model System: Suzuki-Miyaura Coupling of 5,7-Dibromoindole

A study on the synthesis of 5,7-diarylindoles via a double Suzuki-Miyaura coupling provides valuable quantitative data. The reaction demonstrates that di-functionalization is efficient under specific conditions, particularly with electron-donating or neutral arylboronic acids.[4]

Table 1: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Various Arylboronic Acids [4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5,7-diphenylindole | 91 |

| 2 | 4-Methoxyphenylboronic acid | 5,7-bis(4-methoxyphenyl)indole | 85 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 5,7-bis(4-(trifluoromethyl)phenyl)indole | 46 |

| 4 | 4-Chlorophenylboronic acid | 5,7-bis(4-chlorophenyl)indole | 53 |

| 5 | 2-Chlorophenylboronic acid | 5,7-bis(2-chlorophenyl)indole | 60 |

| 6 | Thiophene-2-boronic acid | 5,7-bis(thiophen-2-yl)indole | 78 |

| 7 | 4-Formylphenylboronic acid | 5,7-bis(4-formylphenyl)indole | 13 |

Reaction Conditions: 5,7-dibromoindole (1.0 equiv), arylboronic acid (3.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (4.0 equiv), H₂O, microwave irradiation at 120 °C for 1.5 hours.

The data clearly indicates that electron-withdrawing groups on the boronic acid, such as formyl and trifluoromethyl, significantly decrease the reaction yield.[4] This is a critical consideration for synthetic planning.

Principles of Site-Selectivity

In dihalogenated heterocycles, the relative reactivity of the two halogen atoms is dictated by a combination of steric and electronic factors.

-

Electronic Effects : The position of the halogen relative to the indole nitrogen atom is crucial. C-X bonds at positions electronically activated for nucleophilic attack or oxidative addition (e.g., C4 and C6) can exhibit different reactivity profiles. Generally, the inductive electron-withdrawing effect of the two chlorine atoms deactivates the entire benzene portion of the indole ring, but local electronic differences still dictate selectivity.

-

Steric Hindrance : Halogens at more sterically hindered positions (e.g., C4 and C7, which are flanked by the fused ring system and the NH group, respectively) may react slower than those at less encumbered positions like C5 and C6.

-

Catalyst Control : Modern phosphine ligands and N-heterocyclic carbenes (NHCs) can override intrinsic substrate biases. Sterically bulky ligands can direct the palladium catalyst to the less hindered halogen, enabling "unconventional" site selectivity.[5][6] For instance, in dihalopyridines, different ligands can selectively yield either the C2 or C4 coupled product.[5] This principle is applicable to dihalo-indoles, offering a powerful tool to control regiochemical outcomes.

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole (Model for Dichloro-Indoles)

This protocol is adapted from the efficient, water-based synthesis of 5,7-diarylindoles.[2][4]

Materials:

-

5,7-Dibromoindole

-

Arylboronic acid (3.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Sodium Carbonate (Na₂CO₃) (4.0 equiv.)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine 5,7-dibromoindole (1.0 mmol, 1.0 equiv), the respective arylboronic acid (3.0 mmol, 3.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and Na₂CO₃ (4.0 mmol, 4.0 equiv).[2]

-

Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.

-

Solvent Addition: Add deionized water (2.5 mL) via a septum.[2]

-

Sonication and Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.[2] Monitor reaction progress by TLC or LC-MS.

-

Work-up: After cooling, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5,7-diarylindole.

Protocol 2: General Synthesis of an Indolylboronic Acid via Miyaura Borylation

This generalized protocol can be adapted for the borylation of a dichloro-indole to produce a dichloro-indole boronic acid.

Materials:

-

Dichloro-indole (e.g., 4,6-dichloroindole)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-3 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv.)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the dichloro-indole (1.0 equiv.), B₂pin₂ (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and KOAc (3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude boronic ester can often be used directly or purified by column chromatography or recrystallization. The pinacol ester can be hydrolyzed to the boronic acid if required.

Visualizing Workflows and Mechanisms

Understanding the logical flow of experiments and the underlying catalytic cycle is crucial for troubleshooting and optimization.

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Caption: Experimental workflow for the synthesis of diarylindoles from dihalo-indoles.

Conclusion and Outlook

Dichloro substitution on the indole ring profoundly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. The strong inductive electron-withdrawing effect of two chlorine atoms generally reduces the overall reactivity compared to simpler indoles, necessitating carefully optimized reaction conditions. However, it also provides a powerful handle for achieving site-selective functionalization, which can be controlled through the strategic choice of palladium ligands and reaction parameters. While direct studies on dichloro-indole boronic acids are sparse, analogous systems like 5,7-dibromoindole provide a robust predictive model for reaction outcomes and yields. For researchers in drug discovery, understanding these reactivity patterns is key to designing efficient synthetic routes to novel, complex, and biologically active indole derivatives. Future work in this area should focus on developing catalyst systems specifically tailored for the challenging activation of C-Cl bonds on the indole nucleus to further broaden the synthetic utility of these valuable building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[2][3]

The indole scaffold is a privileged motif found in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a key strategy in the development of new therapeutics. 1-Boc-5,6-dichloro-1H-indole-2-boronic acid is a valuable building block that allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the dichloroindole core. The Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the indole derivative, facilitating its use in complex synthetic pathways. The resulting 2-substituted-5,6-dichloroindole derivatives are of significant interest in drug discovery programs targeting a range of diseases.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of (hetero)aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the (hetero)aryl halide to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (in this case, this compound) reacts with the Pd(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, regenerating the boron species.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the product.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted indole boronic acids with (hetero)aryl halides, based on literature precedents for similar substrates.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 80-98 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 70-90 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | 2-MeTHF/H₂O (10:1) | 80 | 18 | 85-99 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

(Hetero)aryl halide (e.g., aryl bromide or iodide) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., Schlenk flask or sealed microwave vial)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the (hetero)aryl halide (1.1 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((hetero)aryl)-1-Boc-5,6-dichloro-1H-indole.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

protocol for using 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid in cross-coupling

An In-depth Guide to the Utilization of 1-Boc-5,6-Dichloro-1H-indole-2-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures.[2] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[3][4] Consequently, the functionalization of the indole core is of significant interest in drug discovery.[3]

This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances stability and solubility, while the dichloro-substitution provides a handle for further diversification. The boronic acid at the 2-position allows for the introduction of a wide range of substituents at this key position.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (in this case, the indole-2-boronic acid) is activated by a base, forming a boronate species. This species then transfers the organic group (the indole moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should adapt this protocol based on the specific substrates and desired scale of the reaction.

Materials and Equipment

-

Substrates: this compound (1.0 equiv.), Aryl halide (e.g., aryl bromide or iodide, 1.2-1.5 equiv.)

-

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required): Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

-

Base: Inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-4.0 equiv.)

-

Solvent: Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, DME), often in a mixture with water (e.g., 4:1 or 5:1 v/v)

-

Glassware: Flame-dried Schlenk tube or microwave vial, magnetic stir bar, condenser

-

Other: Inert gas (Argon or Nitrogen), syringes, needles, standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system).

General Procedure

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[2][5]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[2]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2][5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][5]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-Boc-5,6-dichloro-1H-indole.[2]

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is particularly valuable in pharmaceutical research and drug development for the synthesis of complex molecules, including substituted indole derivatives. The indole scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid with various aryl and heteroaryl halides. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen enhances solubility and stability, while the dichloro substitution provides a handle for further functionalization or influences the electronic properties of the final product.

The reaction involves the coupling of an organoboronic acid with an organic halide in the presence of a palladium catalyst and a base.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as deboronation of the starting material.[2] This protocol is based on established methodologies for the Suzuki-Miyaura coupling of similarly substituted indole derivatives and other heterocyclic compounds.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation of the boronic acid with the palladium(II) complex, a step that is facilitated by the presence of a base. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[5] For substrates like this compound, careful optimization of reaction conditions is necessary to ensure efficient coupling and minimize decomposition.[2]

Recommended Palladium Catalysts and Reaction Conditions

The selection of the appropriate palladium catalyst and reaction parameters is critical for a successful Suzuki-Miyaura coupling. Below is a summary of commonly used catalysts, bases, and solvents with typical reaction conditions for coupling reactions involving indole derivatives.

| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-120 | 70-95 |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Dioxane/H₂O | 60-100 | 80-98 |

| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2-3) | DME, THF | 80-100 | 75-90 |

| XPhos Pd G2 (2-4) | - | K₃PO₄ (2) | Dioxane/H₂O | RT-80 | 85-99 |

Note: This data is compiled from various sources on Suzuki-Miyaura couplings of indole derivatives and serves as a general guideline.[3][4][6] Yields are highly dependent on the specific substrates used.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst)

-

Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, DME, or toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

-

Reaction monitoring tools (TLC, LC-MS)

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., Na₂CO₃, 2-3 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M is a good starting point).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway Diagram (Catalytic Cycle)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1-Boc-5,6-dichloro-1H-indoles from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel indole-based compounds for a wide range of applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.

References

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary applications of 1-Boc-5,6-dichloro-1H-indole-2-boronic acid (CAS No. 1310384-28-1). This compound is a valuable synthetic intermediate, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science research. The protocols provided are based on well-established methodologies for analogous indole boronic acids and are intended to serve as a robust starting point for experimental work.

Compound Overview

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The presence of the dichloro-substituents on the benzene ring portion of the indole significantly influences the electronic properties of the molecule, while the boronic acid at the 2-position serves as a versatile functional handle for carbon-carbon bond formation. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the reactivity of the indole ring during synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1310384-28-1 |

| Molecular Formula | C₁₃H₁₄BCl₂NO₄ |

| Molecular Weight | 327.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically >98% |

| Storage | Store at 0-8°C under an inert atmosphere |

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The principal application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the indole-2-position and a variety of sp²-hybridized carbon atoms (e.g., from aryl or heteroaryl halides/triflates). This allows for the synthesis of diverse 2-aryl- and 2-heteroaryl-5,6-dichloroindoles, which are key structures in the development of novel therapeutic agents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of N-Boc-indole-2-boronic acids. The key steps are the protection of the indole nitrogen with a Boc group, followed by a directed metalation at the C2 position and subsequent borylation.

Caption: Workflow for the synthesis of the title compound.

Materials:

-

5,6-dichloro-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (B(OiPr)₃)

-

Aqueous Hydrochloric Acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Boc Protection: To a solution of 5,6-dichloro-1H-indole (1.0 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ at room temperature, add (Boc)₂O (1.2 equiv) portion-wise. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-Boc-5,6-dichloro-1H-indole, which can often be used without further purification.

-

Lithiation and Borylation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-Boc-5,6-dichloro-1H-indole (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-BuLi (1.1 equiv, e.g., 2.5 M in hexanes) or LDA (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

-

To the lithiated indole solution, add triisopropyl borate (1.5 equiv) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 2: Representative Suzuki-Miyaura Reaction Conditions

| Component | Reagent/Condition | Stoichiometry / Value |

| Boronic Acid | This compound | 1.2 equiv |

| Electrophile | Aryl or Heteroaryl Bromide | 1.0 equiv |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equiv |

| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | - |

| Temperature | 80 - 110 °C | - |

| Atmosphere | Inert (Argon or Nitrogen) | - |

Materials:

-

This compound

-

Aryl or heteroaryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Degassed solvent (e.g., 1,4-Dioxane and Water)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-Boc-5,6-dichloro-1H-indole.

Safety and Handling

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Boronic acids can be irritants; avoid inhalation of dust and contact with skin and eyes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All chemical reactions should be performed by trained individuals in a suitable laboratory setting.

Application Notes and Protocols: 1-Boc-5,6-Dichloro-1H-indole-2-boronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5,6-Dichloro-1H-indole-2-boronic acid is a specialized chemical reagent with significant potential in the field of medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," meaning it is a common framework in many biologically active compounds and approved drugs.[1][2] The presence of a boronic acid group at the 2-position and chloro substituents at the 5- and 6-positions makes this compound a versatile building block for synthesizing complex molecular architectures. While specific biological activity for this particular reagent is not extensively documented in public literature, its primary application lies in its use as a key intermediate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3]

These notes provide an overview of the anticipated applications of this compound in drug discovery, along with detailed protocols for its use in synthesis and relevant biological pathway context.

Anticipated Applications in Drug Discovery